molecular formula C18H18N6O B2579361 N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105205-38-6

N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2579361
CAS No.: 1105205-38-6
M. Wt: 334.383
InChI Key: MOZWFDDHDCQYFF-UHFFFAOYSA-N
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Description

N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, substituted with a 3,4-dimethylphenyl group at the N4 position and a furan-2-ylmethyl group at the N6 position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dimethylphenylamine and furan-2-ylmethylamine as the primary starting materials.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product formation.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up using industrial reactors, ensuring consistent quality and yield.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the substituents on the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions:

  • Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Various nucleophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use in drug development. Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or potential therapeutic use.

Comparison with Similar Compounds

  • N4-(3,4-dimethylphenyl)quinazolin-4-amine: Similar core structure but different substituents.

  • N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Similar substituents but different core structure.

Uniqueness: The combination of the 3,4-dimethylphenyl and furan-2-ylmethyl groups on the pyrazolo[3,4-d]pyrimidine core makes this compound unique, potentially offering distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-11-5-6-13(8-12(11)2)21-16-15-10-20-24-17(15)23-18(22-16)19-9-14-4-3-7-25-14/h3-8,10H,9H2,1-2H3,(H3,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZWFDDHDCQYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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